4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group
Mechanism of Action
Target of Action
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a unique anti-metabolic drug
Mode of Action
As an anti-metabolic drug, it likely works by mimicking the cellular metabolites, thereby inhibiting the enzymes involved in dna and rna synthesis, which in turn prevents the cancer cell division and growth .
Biochemical Pathways
Given its classification as an anti-metabolic drug, it can be inferred that it affects the pathways involved in dna and rna synthesis, thereby disrupting the cell cycle and inhibiting the growth and proliferation of cancer cells .
Result of Action
This compound has been found to have significant therapeutic effects in the treatment of various cancers . By inhibiting the enzymes involved in DNA and RNA synthesis, it prevents the division and growth of cancer cells, thereby slowing down or stopping the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis often begins with 2-amino-4,6-dichloropyrimidine.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium acetate (Pd(OAc)₂), and triphenylphosphine (PPh₃) in a solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling:
Scientific Research Applications
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and viral infections.
Agrochemicals: The compound is used in the development of herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure but lacks the trifluoromethyl group.
2,4,6-Trichloro-5-fluoropyrimidine: Contains an additional chlorine atom.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but lacks the fluorine atom at the 5-position.
Uniqueness
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules with specific biological activities.
Biological Activity
4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of multiple halogen substituents, which can significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- CAS Number : 96819-55-5
- Molecular Formula : C7Cl2F4N3
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
- Antiviral Activity : Research indicates that it may exhibit antiviral properties by disrupting viral replication processes.
Anticancer Properties
Studies have demonstrated that this compound possesses significant anticancer activity. For example, it has been evaluated against various cancer cell lines, showing potent inhibitory effects on cell proliferation.
The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells, indicating potential for targeted cancer therapy.
Antiviral Activity
In vitro studies have reported that this pyrimidine derivative displays antiviral activity against influenza viruses. It was found to reduce viral load significantly in infected models, suggesting its potential as an antiviral agent.
Case Studies and Research Findings
-
Antitumor Activity in Animal Models :
A study highlighted the efficacy of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The compound was administered over a period of 30 days, resulting in significant inhibition of lung metastasis compared to known treatments like TAE226 . -
Structure-Activity Relationship (SAR) :
Research focusing on SAR has revealed that the presence of trifluoromethyl and dichloro groups enhances the compound's binding affinity to specific molecular targets involved in tumor growth and viral replication . -
Safety Profile Assessment :
Toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with subacute toxicity studies showing no significant adverse effects in healthy mice at doses up to 40 mg/kg .
Properties
IUPAC Name |
4,6-dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-2-1(8)3(7)13-4(12-2)5(9,10)11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRZQFAZUSRNRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.